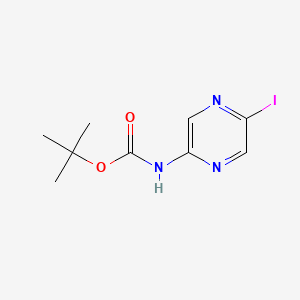
tert-Butyl (5-iodopyrazin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-iodopyrazin-2-yl)carbamate is an organic compound with the molecular formula C9H12IN3O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a tert-butyl carbamate protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl (5-iodopyrazin-2-yl)carbamate typically involves the iodination of a pyrazine derivative followed by the introduction of the tert-butyl carbamate group. One common method involves the reaction of 5-iodopyrazine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Análisis De Reacciones Químicas
tert-Butyl (5-iodopyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
tert-Butyl (5-iodopyrazin-2-yl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors in the body.
Biological Studies: It is employed in studies investigating the biological activity of pyrazine derivatives, including their antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-iodopyrazin-2-yl)carbamate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The tert-butyl carbamate group can protect the amine functionality during synthetic transformations, which can later be deprotected to reveal the active amine . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its target .
Comparación Con Compuestos Similares
tert-Butyl (5-iodopyrazin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-bromopyrazin-2-yl)carbamate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the different halogen.
tert-Butyl (5-chloropyrazin-2-yl)carbamate: Contains a chlorine atom, which is smaller and less reactive than iodine, leading to different chemical behavior.
tert-Butyl (5-fluoropyrazin-2-yl)carbamate: Features a fluorine atom, which can significantly alter the electronic properties and biological activity of the compound.
Propiedades
Fórmula molecular |
C9H12IN3O2 |
|---|---|
Peso molecular |
321.11 g/mol |
Nombre IUPAC |
tert-butyl N-(5-iodopyrazin-2-yl)carbamate |
InChI |
InChI=1S/C9H12IN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) |
Clave InChI |
FRWAWUDDUGYOLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN=C(C=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


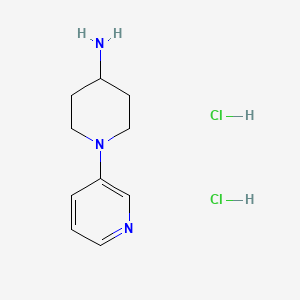

![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13500389.png)

![2-[(6-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B13500401.png)
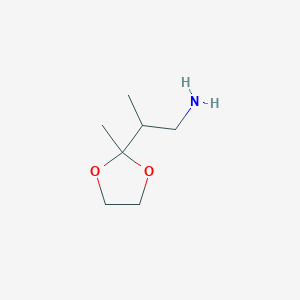
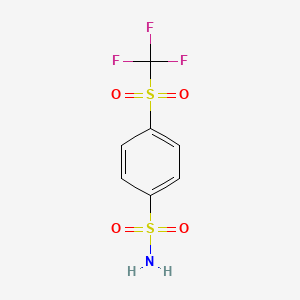
![Methyl 3-[(tert-butoxycarbonyl)amino]-5-chlorobenzoate](/img/structure/B13500417.png)
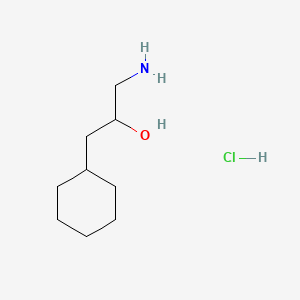
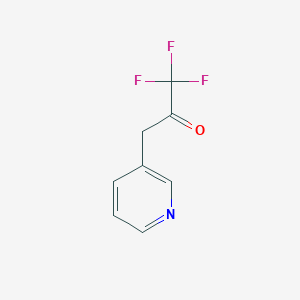
![1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13500430.png)

![tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)
amine hydrochloride](/img/structure/B13500443.png)
